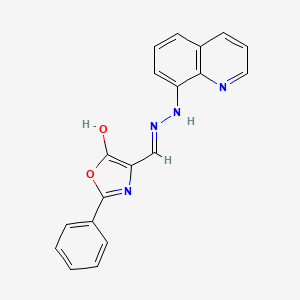![molecular formula C21H31N3O5 B6073689 2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6073689.png)
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenoxy group, an oxazolidinone ring, and a piperidine moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of 2-(2-methoxyphenoxy)acetyl chloride: This involves the reaction of 2-methoxyphenol with chloroacetyl chloride in the presence of a base like pyridine.
Synthesis of 1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidine: This step involves the reaction of piperidine with 3-(1,2-oxazolidin-2-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final step involves the coupling of 2-(2-methoxyphenoxy)acetyl chloride with 1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidine in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl groups in the acetamide and oxazolidinone rings can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]ethanol.
Substitution: Formation of 2-(2-substituted-phenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methoxyphenoxy)acetic acid: A simpler analog with similar functional groups.
1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidine: Shares the oxazolidinone and piperidine moieties.
2-methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in similar chemical reactions.
Uniqueness
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c1-27-18-7-2-3-8-19(18)28-16-20(25)22-14-17-6-4-10-23(15-17)21(26)9-12-24-11-5-13-29-24/h2-3,7-8,17H,4-6,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBVCNKDKHCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073643.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
![N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B6073656.png)
![[2-(2-hydroxyethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6073664.png)
![N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6073666.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073677.png)
![2-chloro-N-[2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B6073684.png)
![5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
